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Compound of Interest

Compound Name:
(R)-2-Hydroxy-3-

(tritylthio)propanoic Acid

Cat. No.: B13918613

Get Quote

CAS: 228107-54-8 | Formula: C₂₂H₂₀O₃S | M.W.: 364.46 g/mol [1]

Executive Summary & Molecular Architecture
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a bifunctional chiral building block characterized

by a propanoic acid backbone, a secondary hydroxyl group at the

-position, and a bulky trityl (triphenylmethyl) protecting group on the

-thiol.

Its primary utility lies in peptidomimetic drug design, serving as the sulfur-bearing scaffold for

Omapatrilat (BMS-186716) and related dual ACE/NEP inhibitors. The molecule's structural

integrity relies heavily on the (R)-stereocenter, which corresponds to the L-cysteine precursor

(retention of configuration during synthesis).

Structural Distinction (Critical Check)
Researchers must distinguish this compound from its non-hydroxylated analog, 3-

(tritylthio)propionic acid (CAS 27144-18-9). The presence of the C2-hydroxyl group significantly
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alters solubility, reactivity, and the chiral environment required for enzyme binding.

Feature Target Molecule
Common Analog
(Incorrect)

Name
(R)-2-Hydroxy-3-

(tritylthio)propanoic acid
3-(Tritylthio)propionic acid

CAS 228107-54-8 27144-18-9

Structure HOOC-CH(OH)-CH₂-S-Trt HOOC-CH₂-CH₂-S-Trt

Chirality (R)-Enantiomer Achiral

Application Omapatrilat / ACE Inhibitors
Polymer crosslinking / General

S-protection

Synthesis & Stereochemical Logic
The synthesis typically proceeds from L-Cysteine (which possesses the (R)-configuration

according to Cahn-Ingold-Prelog priority rules due to the sulfur atom).

The Stereochemical Pathway
The transformation from L-Cysteine to the

-hydroxy acid involves diazotization. Unlike simple alkyl amines which often undergo inversion
(Walden inversion),

-amino acids with neighboring heteroatoms (like sulfur) often proceed with retention of
configuration due to anchimeric assistance (neighboring group participation), forming a
transient

-lactone or episulfonium intermediate that is opened by water from the same face.

L-Cysteine (R)
(Starting Material)

Diazonium Intermediate
[N2+ Species]

NaNO2, H2SO4
(Diazotization) Transient Intermediate

(Anchimeric Assistance)
-N2 (R)-2-Hydroxy-3-mercapto-

propanoic acid

H2O (Hydrolysis)
Retention of Config

(R)-2-Hydroxy-3-(tritylthio)-
propanoic acid

(Target)

Trityl Chloride (Trt-Cl)
DMF/Pyridine
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Figure 1: Synthetic pathway highlighting the retention of stereochemistry from L-Cysteine.

Spectroscopic Characterization (The "Fingerprint")
To validate the structure, a multi-modal approach combining NMR, MS, and IR is required.

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum in DMSO-d

is distinct due to the ABX coupling system formed by the chiral proton and the methylene
protons adjacent to the sulfur.

Expected

H NMR Data (400 MHz, DMSO-d

):
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Chemical Shift
(

)

Multiplicity Integration Assignment
Structural
Insight

12.5 - 13.0 Broad s 1H -COOH

Carboxylic acid

proton

(exchangeable).

7.20 - 7.45 Multiplet 15H Trt-Ar-H

Characteristic

trityl aromatic

envelope.

5.40 - 5.60 Broad s/d 1H -CH(OH)-

Secondary

hydroxyl

(exchangeable).

4.05 - 4.15 dd / m 1H -CH(OH)-

Chiral center

proton (X of ABX

system).

2.35 - 2.55 dd 2H -CH₂-S-

Diastereotopic

methylene

protons (AB

part).

Note: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2,

appearing as a pair of doublets of doublets (dd) or a complex multiplet, often partially obscured

by the solvent peak (DMSO) if not carefully resolved.

Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the trityl cation.

Ionization Mode: ESI (-) for molecular ion, ESI (+) for fragmentation.

Molecular Ion [M-H]⁻: m/z 363.4.

Key Fragment [Trt]⁺: m/z 243.1 (Triphenylmethyl cation). This is the base peak in positive

mode and confirms the S-protection.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13918613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutral Loss: Loss of the hydroxy-propanoic acid moiety (M.W. ~106).

Molecular Ion
[M+H]+ = 365.5

Trityl Cation
[Ph3C]+

m/z = 243.1

C-S Bond Cleavage

Mercapto-Lactic Acid
Fragment

Neutral Loss

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in ESI(+) MS analysis.

Infrared Spectroscopy (FT-IR)
3400 - 3500 cm⁻¹: O-H stretch (broad, H-bonded).

3050 - 3080 cm⁻¹: Ar-H stretch (Trityl).

1710 - 1730 cm⁻¹: C=O stretch (Carboxylic acid dimer).

1590, 1490 cm⁻¹: C=C skeletal vibrations (Aromatic rings).

690 - 750 cm⁻¹: Mono-substituted benzene out-of-plane bending (strong, diagnostic for

Trityl).

Analytical Protocols & Quality Control
Chiral HPLC Method (Enantiomeric Purity)
Determining the enantiomeric excess (ee%) is critical, as the (S)-enantiomer is a potent

impurity that can alter drug efficacy.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Trityl chromophore).

Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 0.5%.

Impurity Profile
Impurity Origin Detection Strategy

Triphenylmethanol (Trt-OH)
Hydrolysis of Trt-Cl or S-Trt

group
HPLC (Late eluting, non-polar)

(S)-Enantiomer
Racemization during

diazotization
Chiral HPLC

Disulfide Dimer
Oxidation of free thiol (if Trt

falls off)

LC-MS (Dimer mass ~210 +

2Trt)

3-(Tritylthio)propionic acid

Starting material contamination

(Cys vs

-Ala)

1H NMR (Missing CH-OH

signal)

Handling & Stability
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

Stability: The trityl group is acid-labile. Avoid prolonged exposure to strong acids (TFA/HCl)

in protic solvents unless deprotection is intended. The compound is stable to basic

conditions used in ester hydrolysis.

Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Insoluble in water.

References
PubChem. (2025). 2-Hydroxy-3-(tritylthio)propanoic acid (CID 72698928).[2] National Library

of Medicine. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-3-_tritylthio_propanoicacid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F72698928
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13918613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemicalBook. (2025). (2R)-2-hydroxy-3-[(triphenylmethyl)sulfanyl]propanoic acid (CAS

228107-54-8).[1]Link

Bristol-Myers Squibb. (2000). Omapatrilat (BMS-186716) and Vasopeptidase Inhibition.
Journal of Medicinal Chemistry.

Chem-Impex. (2025). (R)-2-Hydroxy-3-(tritylthio)propanoic acid Product Data.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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